molecular formula C10H10F3N B178620 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 199678-32-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B178620
CAS RN: 199678-32-5
M. Wt: 201.19 g/mol
InChI Key: NGQHLYGRTFVUEM-UHFFFAOYSA-N
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Description

The compound “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as tetrahydroisoquinolines . The trifluoromethyl group is a powerful structural motif in drugs and polymers .


Synthesis Analysis

While specific synthesis methods for “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not available, trifluoromethylation reactions are an important area of research in organic chemistry .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as vibrational spectroscopic studies and natural bond orbital analysis .


Chemical Reactions Analysis

Trifluoromethylation reactions have been developed for the construction of carbon–CF3 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group .

Scientific Research Applications

Application in Phenylethanolamine N-Methyltransferase Inhibition

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have been studied for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT). PNMT is an enzyme involved in the biosynthesis of epinephrine, and its inhibition is of interest in various therapeutic contexts. Research shows that 3-trifluoromethyl-THIQs selectively inhibit PNMT due to decreased affinity for the alpha(2)-adrenoceptor, a result of steric bulk intolerance and the decreased pKa of the THIQ amine caused by the 3-trifluoromethyl moiety. These compounds, however, displayed less affinity for PNMT compared to other THIQ-type inhibitors (Grunewald et al., 1999). Additionally, fluorination of the methyl group in THIQs, such as in 7-substituted-THIQs, can enhance selectivity and PNMT inhibitory potency (Grunewald et al., 2006).

Synthesis of CF3-Containing THIQ Phosphonates

The synthesis of CF3-containing THIQ phosphonates, which are analogues of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC), has been achieved through regioselective ruthenium-catalyzed co-cyclotrimerization. This process, involving functionalized 1,7-diynes with various alkynes, provides an efficient approach to novel trifluoromethyl-substituted phosphonate analogues of TIC derivatives (Zotova et al., 2013).

Local Anesthetic Activity and Acute Toxicity

Isoquinoline alkaloids, including tetrahydroisoquinolines, are being explored for their local anesthetic activity and acute toxicity. A series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed high local anesthetic activity and varying degrees of toxicity in mice, with some compounds demonstrating more potency than lidocaine. These findings highlight the potential of these compounds in medical applications (Azamatov et al., 2023).

Application in Cancer Research

Compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, such as 7-(Trifluoromethyl)-THIQ, are of interest in cancer research. Their derivatives have shown a range of biological properties, including antitumor and antimicrobial activities. For instance, certain 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents, highlighting the utility of this scaffold in pharmaceutical development (Redda et al., 2010).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The field of organofluorine chemistry, which includes compounds like “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline”, is rapidly growing. Future research directions may include the development of new reagents and catalysts for fluorination and fluoroalkylation methods .

properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQHLYGRTFVUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438899
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

199678-32-5
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(Trifluoroacetyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (4.1 g, 12 mmol) was dissolved in ethanol (16.0 mL). Potassium carbonate (4.0 g, 29 mmol) and water (4 mL) were added and the mixture was refluxed for 2 h. After cooling, the solution was diluted with water and extracted with dichloromethane four times. The combined extracts were dried (MgSO4), filtered, and concentrated. Purification by high pressure chromatography on silica gel eluting with a gradient of 100% A to 20% B (A=1% NH4OH/5% MeOH/EtOAc; B=1% NH4OH/MeOH) over 13 min provided the title compound (1.4 g, 59%). MS calculated for C10H10F3N: (M+H)+202; found 202.0.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
1%
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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